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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-iodophenol

Cat. No.: B2447894

This technical guide provides a comprehensive overview of the spectral data for 3-
(Dimethylamino)-4-iodophenol (CAS: 1243344-64-0), a substituted phenol derivative with
potential applications in organic synthesis and drug development.[1][2] The elucidation of its
molecular structure through modern spectroscopic techniques is paramount for its
unambiguous identification and quality control. This document details the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound, based on established principles and spectral data from analogous structures. The
methodologies for acquiring such data are also presented, offering a framework for
experimental validation.

Molecular Structure and Properties

3-(Dimethylamino)-4-iodophenol possesses a phenol ring substituted with a dimethylamino
group at position 3 and an iodine atom at position 4. This substitution pattern influences the
electronic environment of the molecule, which is reflected in its spectral characteristics.

Molecular Formula: CsH1oINOJ[1][2]
Molecular Weight: 263.08 g/mol [2]

Caption: Molecular structure of 3-(Dimethylamino)-4-iodophenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution *H and *3C NMR spectra of 3-(Dimethylamino)-4-
iodophenol.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is critical to avoid
overlapping signals with the analyte.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
which is set to 0.00 ppm.[3]

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.[4]

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters to optimize include the number of scans, relaxation delay, and acquisition
time to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse

sequence to provide single lines for each unique carbon atom.[5] A larger number of scans is

typically required due to the low natural abundance of the 13C isotope.[5]

o DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-
135 experiments to differentiate between CH, CHz2, and CHs groups.[6]

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 3-(Dimethylamino)-4-iodophenol would exhibit signals
corresponding to the aromatic protons and the methyl protons of the dimethylamino group.
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Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

Aromatic-H 6.5-7.5 Multiplet 3H

-N(CHs)2 ~2.9 Singlet 6H

-OH Broad singlet 1H

Interpretation:

e Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of

6.5-7.5 ppm. Their exact chemical shifts and splitting patterns will depend on the electronic

effects of the hydroxyl, dimethylamino, and iodo substituents.

« Dimethylamino Protons: The six equivalent protons of the two methyl groups attached to the

nitrogen atom are expected to appear as a sharp singlet around 2.9 ppm. This is consistent
with the 1H NMR data for 3-Dimethylaminophenol.[7]

» Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, and its

chemical shift can vary depending on the solvent and concentration due to hydrogen

bonding.

Predicted *C NMR Spectral Data

The predicted 13C NMR spectrum will show distinct signals for the eight carbon atoms in the

molecule.

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-OH (ipso-carbon) 150 - 160
C-I (ipso-carbon) 80-90
C-N 145 - 155
Aromatic C-H 110-130
-N(CHs)2 ~40
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Interpretation:

¢ ipso-Carbons: The carbon atom attached to the hydroxyl group (C-OH) is expected to be
significantly deshielded and appear at a high chemical shift (150-160 ppm).[5] Conversely,
the carbon bearing the iodine atom (C-I) will be shielded due to the "heavy atom effect" and
is predicted to be in the 80-90 ppm range.

o Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic
region of 110-130 ppm.

o Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group are
expected to appear at approximately 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Obijective: To obtain the infrared spectrum of 3-(Dimethylamino)-4-iodophenol.
Methodology:

o Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt
plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is
ground with dry KBr powder and pressed into a transparent disk.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first. Then, the sample spectrum is recorded, and the background is automatically
subtracted. The spectrum is typically recorded in the range of 4000-400 cm™1.

Predicted IR Spectral Data

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/13C-NMR-Handout.pdf
https://www.benchchem.com/product/b2447894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2447894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

O-H stretch (phenolic) 3200 - 3600 Broad, Strong

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-N stretch (aromatic amine) 1250 - 1350 Strong

C-O stretch (phenol) 1180 - 1260 Strong

C-I stretch 500 - 600 Weak to Medium
Interpretation:

e O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm~1 is
characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the
broadening due to hydrogen bonding.

e C-H Stretches: Aromatic C-H stretching vibrations are expected between 3000 and 3100
cm~1, while aliphatic C-H stretches from the dimethylamino group should appear between
2850 and 3000 cm™1.

e C=C and C-N Stretches: The aromatic C=C stretching vibrations will give rise to absorptions
in the 1450-1600 cm~1 region. A strong band for the C-N stretch of the aromatic amine is
expected around 1250-1350 cm~1.

¢ C-O and C-I Stretches: The C-O stretching of the phenol will likely be observed as a strong
band in the 1180-1260 cm~1 range. The C-I stretching vibration is expected at a lower
frequency, typically in the 500-600 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.
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Experimental Protocol for Mass Spectrometry Data
Acquisition
Objective: To obtain the mass spectrum of 3-(Dimethylamino)-4-iodophenol.

Methodology:

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

« lonization: Electron lonization (El) is a common technique for volatile compounds, which
typically results in extensive fragmentation.[8] For a less energetic ionization that preserves
the molecular ion, techniques like Chemical lonization (CI) or Electrospray lonization (ESI)
can be used.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Predicted Mass Spectral Data

Molecular lon (M+): The molecular ion peak is expected at an m/z of 263, corresponding to the
molecular weight of 3-(Dimethylamino)-4-iodophenol.

Major Fragmentation Pathways:

» Loss of a methyl radical (*CHs): A fragment ion at m/z 248 is expected due to the loss of a
methyl group from the dimethylamino moiety.

e Loss of iodine radical (¢): A fragment at m/z 136 could be observed due to the cleavage of
the C-I bond.

e Loss of dimethylamino group: Fragmentation could also lead to the loss of the dimethylamino
group.
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Plausible Mass Spectral Fragmentation Pathway

[M]*
m/z = 263

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 3-(Dimethylamino)-4-iodophenol in mass
spectrometry.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and
Mass spectral data for 3-(Dimethylamino)-4-iodophenol. The presented experimental
protocols offer a standardized approach for the acquisition of this data. While the spectral data
herein is predicted based on established principles and analogous compounds, it serves as a
robust framework for researchers in the synthesis, identification, and application of this
compound. Experimental verification of these predictions is highly recommended for definitive
structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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